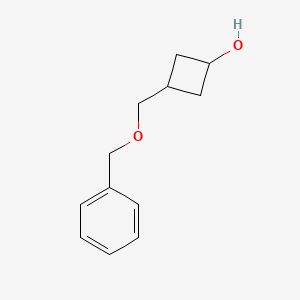

cis-3-Benzyloxymethylcyclobutanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOEODTOJCIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197167-53-6 | |

| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of cis-3-Benzyloxymethylcyclobutanol, a valuable saturated carbocyclic building block in medicinal chemistry and organic synthesis. The unique strained four-membered ring system, combined with the cis-1,3-disubstituted pattern, offers a rigid and three-dimensional scaffold that is increasingly utilized as a bioisosteric replacement for aromatic or more flexible aliphatic linkers in drug development. This document details the precise chemical structure and IUPAC nomenclature, provides a field-proven, step-by-step synthetic protocol derived from established literature, and outlines the analytical methods for its structural elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted cyclobutane derivative where a hydroxyl group and a benzyloxymethyl group are located on the same face of the ring plane. This specific stereochemical arrangement is critical for its application as a conformationally restricted linker.

IUPAC Name: (cis)-3-(Benzyloxymethyl)cyclobutan-1-ol[1] Alternative Name: cis-3-(phenylmethoxymethyl)cyclobutan-1-ol

The core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 172324-68-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Appearance | Light yellow liquid | |

| Storage | Refrigerate (0-8°C), keep container tightly closed, store away from oxidizing agents. |

Chemical Structure Diagram

The structure of this compound, highlighting the relative stereochemistry of the substituents, is presented below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of cis-1,3-disubstituted cyclobutanes is a well-documented area of organic chemistry. The predominant stereochemical outcome of hydride reduction of 3-substituted cyclobutanones is the cis isomer. This high selectivity is driven by the minimization of torsional strain, favoring an anti-facial hydride attack consistent with the Felkin-Anh model.[3][4][5] In the case of substrates with a benzyloxy group, repulsive electrostatic interactions further disfavor the syn-facial attack, enhancing the selectivity for the cis product.[3][4][5]

The following multi-step protocol is adapted from established literature procedures for synthesizing the precursor ketone and related derivatives, followed by a stereoselective reduction.[3]

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of 3-(Benzyloxymethyl)cyclobutanone (Precursor)

This procedure is based on the method reported by Kaiwar, et al., for the synthesis of related cyclobutanone intermediates.[3]

Step A1: [2+2] Cycloaddition of Dichloroketene with Allyl Benzyl Ether

-

Rationale: This step utilizes a classic [2+2] cycloaddition to form the four-membered ring. Dichloroketene is generated in situ from the dehydrochlorination of dichloroacetyl chloride by a non-nucleophilic base like triethylamine.

-

Procedure:

-

To a stirred solution of allyl benzyl ether (1.0 eq) and activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether dropwise over 2 hours.

-

Maintain the reaction mixture at reflux during the addition.

-

After the addition is complete, continue to reflux for an additional 3 hours.

-

Cool the mixture to room temperature and filter to remove the zinc salts.

-

Concentrate the filtrate under reduced pressure to yield crude 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone.

-

Step A2: Reductive Dechlorination

-

Rationale: Activated zinc powder in acetic acid is a standard reagent for the reductive removal of α,α-dichloro ketones. The reaction proceeds via a dissolving metal reduction mechanism.

-

Procedure:

-

Dissolve the crude dichlorocyclobutanone from Step A1 in a mixture of acetic acid and water.

-

Add activated zinc dust (excess, ~4-5 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C with an ice bath.

-

Stir the reaction vigorously for 4-6 hours at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of celite to remove excess zinc.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(benzyloxymethyl)cyclobutanone as a clear oil.

-

Part B: Stereoselective Reduction to this compound

Step B1: Sodium Borohydride Reduction

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones. In the case of 3-substituted cyclobutanones, the hydride attacks preferentially from the face opposite to the substituent (anti-facial attack) to avoid steric and electronic repulsion, leading to the thermodynamically favored cis-alcohol as the major product.[3][4][5] Using a protic solvent like methanol (MeOH) is standard for NaBH₄ reductions.

-

Procedure:

-

Dissolve 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice-water bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quench the reaction by slowly adding acetone to destroy excess NaBH₄, followed by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield this compound.

-

Structural Elucidation and Characterization

The definitive identification and confirmation of purity for this compound require a combination of spectroscopic techniques. The expected data, based on the analysis of closely related structures reported in the literature, are summarized below.[3]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplet around δ 7.25-7.40 ppm (5H, Ar-H). Carbinol Proton: Multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). Benzyl Protons: A characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) around δ 4.54 ppm. Ether Methylene: A doublet for the methylene protons adjacent to the ether oxygen (CH-CH₂-O) around δ 3.50 ppm. Cyclobutane Ring Protons: A series of complex multiplets for the cyclobutane ring protons between δ 2.0-2.7 ppm. |

| ¹³C NMR | Aromatic Carbons: Peaks in the range of δ 127-139 ppm, with the quaternary carbon (ipso-C) appearing around δ 138.5 ppm. Benzylic Carbon: Peak for O-CH₂-Ph around δ 73.1 ppm. Ether Methylene Carbon: Peak for CH-CH₂-O around δ 73.7 ppm. Carbinol Carbon: Peak for CH-OH. Cyclobutane Ring Carbons: Aliphatic carbons of the cyclobutane ring appearing in the upfield region, typically between δ 27-34 ppm. |

| IR (Infrared) | O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the alcohol hydroxyl group. C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹ and 1495 cm⁻¹. C-O Stretch: Strong absorption band in the 1150-1050 cm⁻¹ region for the alcohol and ether C-O bonds. |

| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z = 192.26. Fragmentation: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), which is a characteristic fragment for benzyl ethers. Loss of water ([M-18]⁺) from the molecular ion is also expected. |

Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used. The data presented are based on analysis in CDCl₃.[3]

Applications in Research and Development

This compound serves as a critical intermediate in several areas of chemical science:

-

Pharmaceutical Development: As a rigid scaffold, it is used in the synthesis of novel therapeutic agents. The defined spatial orientation of its functional groups allows for precise positioning of pharmacophores to optimize binding interactions with biological targets.[6]

-

PROTAC Linkers: This molecule has been identified as a component for constructing PROTAC (Proteolysis Targeting Chimera) linkers.[2] PROTACs are heterobifunctional molecules that induce the degradation of target proteins and require linkers with well-defined lengths and geometries.

-

Organic Synthesis: It is a versatile building block for creating more complex molecules, particularly carbocyclic nucleoside analogues with potential antiviral activity.[3] The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution or oxidized to the corresponding ketone, while the benzyl ether serves as a stable protecting group for the primary alcohol, which can be removed under hydrogenolysis conditions.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its rigid, non-planar structure provides a unique design element for medicinal chemists aiming to move beyond traditional flat aromatic scaffolds. The stereoselective synthesis, primarily governed by the predictable outcome of hydride reduction on the precursor ketone, makes it an attractive target for scalable production. The protocols and characterization data outlined in this guide provide a solid foundation for the successful synthesis and application of this important building block in advanced chemical research.

References

-

Kaiwar, V., Reese, C. B., Gray, E. J., & Neidle, S. (1995). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, 2281-2287. [Link]

-

Carballeira, C., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8435–8445. [Link]

-

Vrije Universiteit Brussel Research Portal. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

Sources

- 1. Synthesis and biological activity of tricyclic analogues of 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Strategic Intermediate: A Technical Guide to cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a privileged structural motif. Its inherent rigidity and three-dimensional character offer a compelling alternative to more flexible aliphatic linkers and planar aromatic systems. The conformational constraint imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and favorable physicochemical properties.[1] Within this class of compounds, cis-3-Benzyloxymethylcyclobutanol (CAS Number: 172324-68-4) has been identified as a versatile and strategically important building block.[2][3]

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and critical applications. As a Senior Application Scientist, the aim is to furnish fellow researchers with not just protocols, but with the underlying scientific rationale, enabling the effective integration of this valuable intermediate into complex synthetic campaigns, particularly in the realm of antiviral drug development.

Physicochemical and Safety Data

A foundational understanding of a synthetic building block begins with its core properties and handling requirements.

| Property | Value | Source |

| CAS Number | 172324-68-4 | [4] |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.26 g/mol | [4] |

| Appearance | Light yellow liquid | Chem-Impex |

| Purity | ≥ 96% (GC) | Chem-Impex |

| Storage Conditions | Refrigerate at 0-8°C, away from oxidizing agents. | Chem-Impex, Thermo Scientific Chemicals |

Stereoselective Synthesis: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process: the preparation of the key precursor, 3-(benzyloxy)-1-cyclobutanone, followed by its stereoselective reduction. This approach provides robust control over the desired cis stereochemistry of the final product.

Stage 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone

A robust synthesis for the cyclobutanone precursor is detailed in Chinese patent CN103242152A, involving a multi-step sequence.[5] A critical step in this patented process is the [2+2] cycloaddition to form the cyclobutane ring.

Diagram of the synthetic workflow for the precursor is outlined below.

Caption: Synthetic workflow for 3-(Benzyloxy)-1-cyclobutanone.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-cyclobutanone (Adapted from CN103242152A)[5]

-

[2+2] Cycloaddition: To a solution of benzyl vinyl ether and a zinc-copper couple catalyst in an appropriate organic solvent (e.g., diethyl ether), trichloroacetyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, forming the dichlorocyclobutanone intermediate.

-

Causality Insight: The zinc-copper couple is crucial for the generation of the ketene intermediate from trichloroacetyl chloride, which then undergoes the [2+2] cycloaddition with the electron-rich vinyl ether. This concerted cycloaddition establishes the four-membered ring.

-

-

Reductive Dechlorination: The crude benzyloxy-2,2-dichlorocyclobutanone is dissolved in a mixture of aqueous acetic acid. Zinc powder is added portion-wise while monitoring the reaction temperature.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and the disappearance of the dichlorinated intermediate.

-

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-(benzyloxy)-1-cyclobutanone as a clear liquid.[5]

Stage 2: Stereoselective Reduction to this compound

The reduction of the 3-substituted cyclobutanone is the critical stereochemistry-determining step. Hydride reduction of such ketones generally proceeds via attack from the face opposite to the existing substituent, leading preferentially to the cis-alcohol. This is due to steric hindrance, where the bulky benzyloxymethyl group directs the incoming hydride to the less hindered face of the carbonyl.[1]

The logical relationship for the stereoselective reduction is depicted below.

Caption: Rationale for cis-stereoselectivity in reduction.

Experimental Protocol: Stereoselective Reduction

-

Reaction Setup: A solution of 3-(benzyloxy)-1-cyclobutanone in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

Hydride Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The addition rate is controlled to maintain the temperature below 5°C.

-

Expertise Insight: While NaBH₄ is effective, for substrates where cis-selectivity is challenging, bulkier reducing agents like Lithium tri-tert-butoxyaluminum hydride (L-Selectride) can be employed at lower temperatures (e.g., -78°C) to further enhance the steric bias and improve the diastereomeric ratio.

-

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), the mixture is carefully quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound.

-

Trustworthiness: The stereochemical outcome must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum are definitive for assigning the cis-relationship between the hydroxyl and benzyloxymethyl groups.

-

Application in Drug Development: A Gateway to Carbocyclic Nucleoside Analogues

The primary value of this compound in drug discovery lies in its role as a key precursor for the synthesis of carbocyclic nucleoside analogues.[1][6][7] These compounds are structurally similar to natural nucleosides but feature a carbocyclic ring instead of the furanose sugar moiety. This modification prevents glycosidic bond cleavage by phosphorylases, thereby conferring significantly greater metabolic stability and often a more favorable pharmacokinetic profile.[1][7]

Many carbocyclic nucleosides are potent antiviral agents, acting as chain terminators in viral DNA or RNA synthesis.[7] The synthetic strategy leverages the two functional groups of the cyclobutanol:

-

The Hydroxyl Group: This serves as the attachment point for the nucleobase (e.g., purine or pyrimidine) or a precursor, often via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a triflate or mesylate) followed by nucleophilic substitution.[8]

-

The Protected Hydroxymethyl Group: The benzyl ether serves as a robust protecting group throughout the initial synthetic steps. It can be readily removed in a final deprotection step (typically by catalytic hydrogenation) to reveal the primary alcohol, which mimics the 5'-hydroxyl group of a natural nucleoside.

The general workflow for the synthesis of a carbocyclic nucleoside analogue is illustrated below.

Caption: General workflow for carbocyclic nucleoside synthesis.

This synthetic versatility makes this compound an invaluable starting material for building libraries of novel nucleoside analogues to screen for activity against a wide range of viruses, including HIV, Hepatitis B (HBV), and Herpes viruses.[1][7] The specific stereochemistry of the cis isomer is often crucial for ensuring the correct spatial orientation of the nucleobase and the hydroxyl groups to fit into the active site of viral polymerases.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, orthogonal functional groups, and the inherent advantages of the cyclobutane core provide a reliable and efficient pathway to complex and biologically relevant molecules. The robust synthetic route, culminating in a stereoselective reduction, ensures a consistent supply of this high-value building block. Its demonstrated utility in the synthesis of carbocyclic nucleoside analogues solidifies its importance for any research program focused on the discovery and development of next-generation antiviral therapeutics.

References

-

Hassan, M. M. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Bibliothèque et Archives Canada. Retrieved from [Link]

-

Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518–531. [Link]

-

Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research. Longdom Publishing. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- Google Patents. (n.d.). AU2005313912A1 - 2' and 3' - substituted cyclobutyl nucleoside analogs for the treatment of viral infections and abnormal cellular proliferation.

-

MDPI. (2018). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Retrieved from [Link]

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

Sources

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 6. longdom.org [longdom.org]

- 7. rroij.com [rroij.com]

- 8. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of cis-3-Benzyloxymethylcyclobutanol

An In-depth Technical Guide to the Spectroscopic Characterization of cis-3-Benzyloxymethylcyclobutanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a versatile building block in pharmaceutical and organic synthesis.[1][2] As a molecule featuring a strained cyclobutane ring, a hydroxyl group, and a benzyl ether moiety, its characterization requires an integrated approach utilizing multiple spectroscopic techniques. This document outlines the theoretical and practical considerations for analyzing its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. While empirical data for this specific compound is not widely published, this guide presents a detailed prediction and interpretation of its expected spectroscopic signatures, grounded in foundational principles and data from analogous structures. The methodologies and interpretations described herein are designed to serve as a robust protocol for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction: The Structural Significance of this compound

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, offering a rigid, three-dimensional geometry that can enhance metabolic stability and binding affinity.[3] this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol ) is an important synthetic intermediate that combines this desirable core with two key functional groups: a primary alcohol and a benzyl ether.[1][4] These features provide orthogonal handles for further chemical modification, making it a valuable precursor for creating libraries of complex molecules for drug discovery.[2]

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. This guide details the multi-faceted spectroscopic workflow required to verify the identity and purity of this compound, explaining the causality behind experimental choices and the logic of spectral interpretation.

Spectroscopic Elucidation Workflow

The structural confirmation of a molecule like this compound follows a logical progression. Each spectroscopic technique provides a unique piece of the puzzle, and together, they offer a self-validating system for structural assignment.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. Given the molecule's polarity and thermal lability, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice, as it minimizes fragmentation and preserves the molecular ion.[5][6]

Expected Data:

-

Molecular Formula: C₁₂H₁₆O₂

-

Exact Mass: 192.11503

-

Ionization Mode: Positive ESI is preferred due to the presence of the ether and alcohol oxygens, which can be readily protonated or form adducts with alkali metals.[7]

-

Predicted Ions (m/z):

-

[M+H]⁺: 193.1223

-

[M+Na]⁺: 215.1043

-

[M+K]⁺: 231.0782

-

Interpretation & Causality: The primary goal is to observe a peak corresponding to the exact mass of the protonated molecule ([M+H]⁺). The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm), providing strong evidence for the elemental composition. The presence of sodium or potassium adducts is common and further corroborates the molecular weight.[8] A likely fragment observed, even with soft ionization, would be at m/z 91.05, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the cyclobutanol-methoxy radical.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and definitive method for identifying functional groups.[9] The spectrum of this compound is expected to show characteristic absorptions for its alcohol, ether, and aromatic components.

| Predicted Frequency (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |

| ~3600-3200 (Broad) | O-H Stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. Its presence is a key indicator of the hydroxyl group.[10] |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Indicates the presence of hydrogens attached to the benzene ring.[11] |

| ~3000-2850 | C-H Stretch (sp³) | Cyclobutane & CH₂ | Confirms the presence of the saturated aliphatic portions of the molecule.[12] |

| ~1605, ~1495, ~1455 | C=C Stretch | Aromatic Ring | These characteristic "ring breathing" modes are diagnostic for a benzene ring.[13] |

| ~1100 | C-O Stretch | Ether & Alcohol | A strong, prominent peak in the fingerprint region confirming the C-O single bonds of the benzyl ether and the secondary alcohol.[14] |

Interpretation & Causality: The most telling feature would be the broad O-H stretch above 3200 cm⁻¹, confirming the alcohol. This, combined with the C-O stretch around 1100 cm⁻¹ and the distinct aromatic C=C and sp² C-H stretches, provides a complete fingerprint of the molecule's functional groups, validating the proposed structure at a high level.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra is essential.

Causality of Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a single, well-defined residual peak at 7.26 ppm.[15] For a polar compound like this, deuterated methanol (CD₃OD) or acetone-d₆ are also suitable alternatives.[16]

-

Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for referencing.[17]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will be complex, particularly in the aliphatic region, due to the puckered, non-planar conformation of the cyclobutane ring.[18] The cis relationship between the substituents will lead to a specific set of coupling constants.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35-7.25 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~4.50 | s | 2H | Ar-CH ₂-O | Benzylic protons, appear as a singlet as they are isolated from other protons. |

| ~4.20-4.10 | m | 1H | CH -OH | The proton on the carbon bearing the alcohol group. Its multiplicity will be complex due to coupling with adjacent cyclobutane protons. |

| ~3.45 | d | 2H | CH ₂-O-Bn | Diastereotopic protons adjacent to a chiral center, expected to appear as a doublet. |

| ~2.60-2.50 | m | 2H | CH ₂ (ring, α to CHOH) | Protons on the carbons adjacent to the alcohol-bearing carbon. |

| ~2.30-2.20 | m | 1H | CH -CH₂OBn | The proton on the carbon bearing the benzyloxymethyl group. |

| ~1.90-1.80 | m | 2H | CH ₂ (ring, α to CH-CH₂OBn) | Protons on the carbons adjacent to the benzyloxymethyl-bearing carbon. |

| Variable | br s | 1H | OH | The alcohol proton. Its chemical shift is concentration-dependent and it may not show coupling. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. It benefits from a wide spectral window, which reduces signal overlap.[19]

| Predicted δ (ppm) | Assignment | Rationale |

| ~138 | Ar-C (quaternary) | The ipso-carbon of the benzene ring attached to the benzylic CH₂. |

| ~128.5 | Ar-C H (ortho, para) | Aromatic carbons. May resolve into two distinct signals. |

| ~127.7 | Ar-C H (meta) | Aromatic carbons. |

| ~73.5 | Ar-C H₂-O | The benzylic carbon. |

| ~73.0 | C H₂-O-Bn | The carbon of the methylene group attached to the ether oxygen. |

| ~68.0 | C H-OH | The carbon bearing the hydroxyl group. |

| ~40.0 | C H-CH₂OBn | The cyclobutane carbon attached to the benzyloxymethyl group. |

| ~35.0 | C H₂ (ring) | The two equivalent methylene carbons of the cyclobutane ring. |

Integrated NMR Interpretation: The combination of ¹H and ¹³C NMR confirms the presence of all structural units: the monosubstituted benzene ring, the benzylic ether linkage, the secondary alcohol, and the four-membered ring. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used to definitively assign which protons are attached to which carbons and to trace the connectivity through the cyclobutane ring, ultimately confirming the cis stereochemistry through analysis of coupling constants and NOESY correlations.[18][20]

Detailed Experimental Protocols

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Ionization: Operate in positive ion mode.[7]

-

Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Infrared Spectroscopy (FTIR)

-

Sample Preparation (Neat Liquid): Since the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[21]

-

Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place one drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe) and ensure good contact.[22][23] This method requires minimal sample preparation.

-

Background: Record a background spectrum of the clean, empty salt plates or ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[9] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[15]

-

Internal Standard: Add a small amount of TMS as an internal reference standard (0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.[19]

Conclusion: An Integrated Approach to Structural Verification

The structural characterization of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the essential functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. By following the predictive framework and experimental protocols outlined in this guide, researchers can confidently verify the structure of this and other related synthetic intermediates, ensuring the integrity and reliability of their scientific endeavors.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12.

- University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.

- Creative Proteomics. (n.d.). Electrospray Ionization.

- Wikipedia. (2024). Electrospray ionization.

- LCGC International. (2021). Electrospray Ionization for Mass Spectrometry.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- MaTestLab. (2024). Electrospray Ionization (ESI) US Lab.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.

- RTI Laboratories. (n.d.). FTIR Analysis.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.

- Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum.

- Abraham, R. J., & Monasterios, J. R. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(10), 841-848.

- Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific LLC. (n.d.). This compound | 172324-68-4.

- eGPAT. (2019). Solvents in NMR spectroscopy.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Fisher Scientific. (n.d.). cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals.

- ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- The features of IR spectrum. (n.d.).

- ChemicalBook. (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR spectrum.

- Fisher Scientific. (n.d.). cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals.

- ResearchGate. (n.d.). 1H-NMR spectrum (300 MHz, CDCl3) of the cis-trans-trans isomer of 5.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Fisher Scientific. (n.d.). CIS-3-(Benzyloxymethyl)Cyclobutanol, 97 %, Thermo Scientific Chemicals 1 g.

- Michigan State University. (n.d.). Infrared Spectrometry.

- Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY INDEX.

- SpectraBase. (n.d.). cis/Trans-3-benzylcyclopentanol.

- The Organic Chemistry Tutor. (2020). IR Spectroscopy - Practice Problems.

- Fan, T. W.-M., Lorkiewicz, P. K., & Lane, A. N. (2016). 13C NMR Metabolomics: Applications at Natural Abundance. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 16-34.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.

- Ibarra-Arellano, N., González-Calderón, D., & Rosales-Hernández, M. C. (2019).

- Tormena, C. F., & da Silva, J. B. P. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

- ChemicalBook. (n.d.). CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols for Reactions with 3-Benzylcyclobutanol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 17. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. benchchem.com [benchchem.com]

- 19. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. eng.uc.edu [eng.uc.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. jascoinc.com [jascoinc.com]

- 24. rtilab.com [rtilab.com]

An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged structural motif. Its rigid, three-dimensional geometry provides a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, often leading to enhanced binding affinity, improved metabolic stability, and increased solubility compared to more flexible aliphatic linkers or planar aromatic systems.[1] Cis-3-Benzyloxymethylcyclobutanol is a prime exemplar of a versatile cyclobutane building block. It combines the conformational rigidity of the cyclobutane core with two orthogonal synthetic handles: a secondary alcohol amenable to oxidation or derivatization, and a benzyl-protected primary alcohol. This unique arrangement makes it a valuable intermediate for the synthesis of complex molecules and compound libraries, particularly in the development of novel therapeutics.[2][3] Notably, its utility extends to cutting-edge applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can function as a stable and synthetically versatile linker.[4]

This guide provides a comprehensive overview of the physical and chemical properties, a robust synthesis protocol, key reactive characteristics, and the strategic applications of this compound.

Chemical Identity and Physical Properties

This compound is a distinct, bifunctional organic molecule. The "cis" stereochemistry indicates that the hydroxyl group (-OH) and the benzyloxymethyl group (-CH₂OBn) reside on the same face of the cyclobutane ring.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(phenylmethoxymethyl)cyclobutan-1-ol | [3] |

| CAS Number | 172324-68-4 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][4] |

| Molecular Weight | 192.26 g/mol | [2][4] |

| Appearance | Light yellow liquid | [2] |

| Purity | ≥96% (GC) / 97% | [2][6] |

| Boiling Point | Data not publicly available. | |

| Density | Data not publicly available. | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, THF, ethyl acetate) and chlorinated solvents (e.g., dichloromethane). The presence of the benzyl group enhances solubility and stability.[2] Very slightly soluble in water.[7] | |

| SMILES | C1C(CC1O)COCC2=CC=CC=C2 | [3][8] |

| InChI Key | KVQOEODTOJCIPA-UHFFFAOYSA-N | [3][5] |

Predicted Spectral Analysis

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features. This analysis is crucial for reaction monitoring and quality control.

2.1 ¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |

| ~7.35-7.25 | m | 5H | Ar-H | Protons of the phenyl group on the benzyl protector. |

| ~4.50 | s | 2H | -O-CH₂ -Ph | Benzylic protons, appear as a sharp singlet. |

| ~4.0-3.8 | m | 1H | CH -OH | The proton on the carbon bearing the hydroxyl group. |

| ~3.45 | d | 2H | -CH₂ -O-CH₂Ph | Protons of the methylene group attached to the cyclobutane ring. |

| ~2.6-2.4 | m | 2H | Cyclobutane CH₂ | Protons on the cyclobutane ring adjacent to the CH-OH group. |

| ~2.2-2.0 | m | 1H | CH -CH₂OBn | The proton on the carbon bearing the benzyloxymethyl group. |

| ~1.9-1.7 | m | 2H | Cyclobutane CH₂ | Protons on the cyclobutane ring adjacent to the CH-CH₂OBn group. |

| Variable | br s | 1H | -OH | Alcohol proton, chemical shift is concentration-dependent. |

2.2 ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring. |

| ~128.5 | Ar-C H | Aromatic carbons. |

| ~127.7 | Ar-C H | Aromatic carbons. |

| ~73.0 | -O-C H₂-Ph | Benzylic carbon. |

| ~72.0 | -C H₂-O-CH₂Ph | Methylene carbon attached to the cyclobutane ring. |

| ~68.0 | C H-OH | Carbon bearing the hydroxyl group. |

| ~40.0 | C H-CH₂OBn | Carbon bearing the benzyloxymethyl group. |

| ~32.0 | Cyclobutane C H₂ | Methylene carbons of the cyclobutane ring. |

2.3 Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600-3200 (broad) | O-H | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 3000-2850 | C-H (Aliphatic) | Stretching |

| 1495, 1450 | C=C (Aromatic) | Stretching |

| 1100-1050 | C-O (Ether & Alcohol) | Stretching |

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a robust and scalable synthetic route can be designed based on established methodologies for cyclobutane chemistry. The most logical approach involves the stereoselective reduction of the corresponding ketone, 3-(benzyloxy)-1-cyclobutanone. A patented method exists for the synthesis of this key precursor.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Cis-3-hexenol Leaf Alcohol Boiling Point: 156a ~157a (lit) at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 8. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of cis-3-Benzyloxymethylcyclobutanol

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to cis-3-Benzyloxymethylcyclobutanol, a valuable building block in medicinal chemistry and drug discovery. The unique puckered structure and sp³-rich nature of the cyclobutane motif offer significant advantages in developing novel therapeutics with improved pharmacological profiles.[1][2] This document details two robust synthetic routes to the key intermediate, 3-(benzyloxy)-1-cyclobutanone, and a highly stereoselective method for its reduction to the target cis-1,3-disubstituted cyclobutanol. The methodologies presented are supported by mechanistic insights, detailed experimental protocols, and quantitative data to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a level of conformational restriction that is highly sought after in the design of potent and selective therapeutic agents.[1][2] Unlike flexible aliphatic chains, the cyclobutane core can precisely orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and improved metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of a variety of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, which are at the forefront of targeted protein degradation.[1][2]

This guide will focus on practical and well-documented synthetic strategies to access this important molecule with a high degree of stereochemical control. We will delve into the underlying principles that govern the stereoselectivity of these reactions, providing a robust framework for the successful synthesis of this compound in a laboratory setting.

Synthetic Strategies for the Key Intermediate: 3-(Benzyloxy)-1-cyclobutanone

The synthesis of the target molecule hinges on the efficient preparation of the key precursor, 3-(benzyloxy)-1-cyclobutanone. Two distinct and effective routes to this intermediate are presented below.

Route A: [2+2] Cycloaddition and Dechlorination

This approach leverages a [2+2] cycloaddition reaction between benzyl vinyl ether and dichloroketene (generated in situ from trichloroacetyl chloride), followed by a reductive dechlorination step. This method is often favored for its convergence and efficiency.

Reaction Workflow: Route A

Caption: Workflow for the synthesis of 3-(Benzyloxy)-1-cyclobutanone via [2+2] cycloaddition.

The initial [2+2] cycloaddition proceeds via a concerted or stepwise mechanism involving the highly reactive dichloroketene and the electron-rich benzyl vinyl ether. The use of a zinc-copper couple is crucial for the in situ generation of the dichloroketene from trichloroacetyl chloride.[3][4] The subsequent dechlorination of the resulting 2,2-dichlorocyclobutanone is effectively achieved using zinc powder in acetic acid. The zinc-copper couple acts as a reducing agent, facilitating the removal of the chlorine atoms.[3][5]

Step 1: [2+2] Cycloaddition

-

To a stirred suspension of activated zinc-copper couple (0.60 mol) in anhydrous diethyl ether (400 mL), add 1-hexyne (0.20 mol) as a representative alkyne for the general procedure described in the literature. For the synthesis of the target intermediate, benzyl vinyl ether would be used instead.

-

Prepare a solution of trichloroacetyl chloride (0.40 mol) in dimethoxyethane (125 mL) and add it dropwise to the reaction mixture over 1 hour.

-

After the addition is complete, stir the reaction mixture for an additional 2.5 hours at room temperature.

-

Filter the reaction mixture and wash the filtrate successively with 1 N hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.

Step 2: Reductive Dechlorination

-

Dissolve the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 mol) in a mixture of water (2000 mL) and acetic acid (2000 mL).

-

Slowly add zinc powder (3.07 mol) to the solution while stirring at room temperature.

-

Continue stirring for 1-1.5 hours.

-

Filter the reaction mixture and extract the filtrate with diethyl ether.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by distillation to yield 3-(benzyloxy)-1-cyclobutanone.[6]

| Step | Product | Yield | Reference |

| [2+2] Cycloaddition | 2,2-dichloro-3-(benzyloxy)cyclobutanone | Varies | [4] |

| Reductive Dechlorination | 3-(benzyloxy)-1-cyclobutanone | 84-88% | [6] |

Route B: Multi-step Synthesis from 1,3-Dibromo-2,2-dimethoxypropane

This alternative route involves the construction of the cyclobutane ring through nucleophilic substitution, followed by a series of functional group manipulations, including a Hunsdiecker reaction.

Reaction Workflow: Route B

Caption: Workflow for the synthesis of 3-(Benzyloxy)-1-cyclobutanone from 1,3-Dibromo-2,2-dimethoxypropane.

This synthetic sequence begins with the formation of the cyclobutane ring via a double nucleophilic substitution of 1,3-dibromo-2,2-dimethoxypropane with the enolate of diisopropyl malonate.[7] The resulting cyclobutane derivative is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. A key step in this route is the Hunsdiecker reaction, a decarboxylative halogenation where the silver salt of the carboxylic acid reacts with bromine to form an organobromide.[8][9][10][11][12] The reaction is believed to proceed through a radical mechanism.[8][10] Finally, a nucleophilic substitution of the resulting bromoalkane with benzyl alcohol in the presence of a base affords the desired 3-(benzyloxy)-1-cyclobutanone.

Step 1: Cyclobutane Formation

-

To a solution of sodium hydride in DMF, add diisopropyl malonate dropwise at a temperature below 70 °C.

-

Add 1,3-dibromo-2,2-dimethoxypropane and heat the mixture to reflux for 20-24 hours.

-

After cooling, work up the reaction to isolate the cyclobutane intermediate (I).[7]

Step 2: Deprotection and Hydrolysis

-

Treat the cyclobutane intermediate (I) with an acid to deprotect the ketal and hydrolyze the ester groups, yielding 3-oxocyclobutanecarboxylic acid (II).[7]

Step 3: Hunsdiecker Reaction

-

Convert 3-oxocyclobutanecarboxylic acid (II) to its silver salt.

-

React the silver carboxylate with elemental bromine to afford the corresponding bromoalkane (III).[7]

Step 4: Nucleophilic Substitution

-

React the bromoalkane (III) with benzyl alcohol in the presence of a suitable base to yield 3-(benzyloxy)-1-cyclobutanone.[7]

Detailed yield for each step of this patented route is not publicly available. However, the overall process is described as providing a simple and convenient industrial production route.[7]

Stereoselective Reduction to this compound

The final and most critical step in the synthesis is the stereoselective reduction of 3-(benzyloxy)-1-cyclobutanone to the desired cis-alcohol. This transformation is achieved with high diastereoselectivity using sodium borohydride.

Reaction Workflow: Stereoselective Reduction

Caption: Stereoselective reduction of 3-(Benzyloxy)-1-cyclobutanone to this compound.

Mechanistic Rationale for cis-Selectivity

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity.[13][14] This stereochemical outcome can be rationalized by considering the conformational preferences of the cyclobutanone ring and the trajectory of the approaching hydride reagent. Torsional strain is a key factor that favors the anti-facial (from the face opposite the substituent) approach of the hydride, consistent with the Felkin-Anh model.[14] In the case of a 3-benzyloxy substituent, repulsive electrostatic interactions further disfavor a syn-facial hydride attack, thus enhancing the high selectivity for the cis isomer.[14] The selectivity can be further improved by conducting the reaction at lower temperatures and in less polar solvents.[14]

Detailed Experimental Protocol

-

Dissolve 3-(benzyloxy)cyclobutan-1-one (300 mg, 1.71 mmol) in anhydrous ethanol (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (65 mg, 1.71 mmol) in small portions to the cooled solution.

-

After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 15 minutes), monitoring the reaction progress by TLC.[15]

-

Upon completion, quench the reaction by the slow addition of water (1 mL).

-

Heat the solution to boiling and then add hot water until the point of saturation is reached (indicated by cloudiness).[15]

-

Allow the mixture to cool to room temperature, which should induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration.

-

Recrystallize the product from a suitable solvent to obtain pure this compound.

Purification and Characterization

The final product can be purified by recrystallization or column chromatography. Characterization should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product. The relative stereochemistry (cis or trans) can often be determined by the coupling constants between the protons on the cyclobutane ring.

-

Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the ketone carbonyl group (around 1780 cm⁻¹ for cyclobutanones).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs that utilize the cyclobutane scaffold. This guide has detailed two reliable synthetic routes to the key intermediate, 3-(benzyloxy)-1-cyclobutanone, and a highly stereoselective reduction to the target cis-alcohol. By understanding the mechanistic principles that govern these transformations, researchers can confidently and efficiently produce this valuable building block. The protocols and data presented herein provide a solid foundation for the practical application of these synthetic methods in a research and development setting.

References

- CN111320535B - Preparation method of 3- (benzyloxy)

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchGate. [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed. [Link]

-

Hunsdiecker reaction - Wikipedia. [Link]

-

The Stereochemistry of Hydride Reductions | Journal of the American Chemical Society. [Link]

-

2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. [Link]

-

Alkyl halides on reduction with Zn-Cu couple and alcohol give - - Allen. [Link]

-

NEET UG : Hunsdiecker Reaction - Unacademy. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. [Link]

-

Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. [Link]

-

Hunsdiecker reaction - Grokipedia. [Link]

-

Hunsdiecker Reaction - BYJU'S. [Link]

-

Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4) - Chemistry Online. [Link]

-

EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE - YouTube. [Link]

- CN103242152A - Method for synthesizing compound 3-(benzyloxy)

-

Zinc–copper couple - Wikipedia. [Link]

-

Sodium Borohydride Reduction of 2-methylcylohexanone - Odinity. [Link]

-

NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]

-

Zinc-Copper Couple| Zn/Cu or Zn-Cu or Zn(Cu) Couple | Basics and Applications - YouTube. [Link]

-

Zinc-Copper Couple Definition - Organic Chemistry Key Term - Fiveable. [Link]

-

3-butylcyclobutenone - Organic Syntheses Procedure. [Link]

-

Supporting Information - DOI. [Link]

-

Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap. [Link]

-

Zinc/Copper Couple | Request PDF - ResearchGate. [Link]

- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google P

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids - Preprints.org. [Link]

-

Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates - ChemRxiv. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Zinc–copper couple - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Alkyl halides on reduction with Zn-Cu couple and alcohol give - [allen.in]

- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 9. NEET UG : Hunsdiecker Reaction [unacademy.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Role of cis-3-Benzyloxymethylcyclobutanol as a chemical intermediate

An In-Depth Technical Guide: The Role of cis-3-Benzyloxymethylcyclobutanol as a Strategic Chemical Intermediate

Executive Summary

This compound is a versatile chemical intermediate that holds significant value in pharmaceutical development and complex organic synthesis.[1][2] Its unique structure, featuring a strained cyclobutane ring, a primary alcohol protected by a robust benzyl group, and a reactive secondary alcohol, makes it an invaluable building block for creating sophisticated molecular architectures.[2] This guide provides a technical overview for researchers and drug development professionals on the synthesis, core transformations, and strategic applications of this intermediate, with a particular focus on its pivotal role in the development of antiviral nucleoside analogues.[3][4][5]

Introduction: The Strategic Value of the Cyclobutane Scaffold

In modern drug discovery, strained carbocyclic molecules like cyclobutane derivatives have emerged as highly useful synthetic tools.[6][7] The inherent ring strain of the four-membered ring imparts unique chemical reactivity that can be strategically exploited for selective molecular modifications, including ring enlargements and openings.[4][6] Furthermore, the rigid, three-dimensional nature of the cyclobutane scaffold is highly sought after for developing sp³-enriched molecules, which often exhibit improved pharmacological properties compared to their flat, aromatic counterparts.

This compound serves as an exemplary building block within this class. It provides two distinct hydroxyl functionalities:

-

A Primary Alcohol: This is protected as a benzyl ether. The benzyl group (Bn) is a cornerstone protecting group in organic synthesis, favored for its stability across a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[8][9][10] This allows chemists to perform extensive modifications on other parts of the molecule before liberating the primary alcohol at a strategic point in the synthesis.

-

A Secondary Alcohol: The cis-configured cyclobutanol moiety is the primary site of reactivity. It can be oxidized to a ketone, inverted, or displaced to introduce a variety of functional groups with precise stereochemical control.

This dual functionality, combined with the unique conformational constraints of the cyclobutane ring, makes it a powerful precursor for complex target molecules, most notably in the field of antiviral agents.[5]

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 172324-68-4 | [1][2][11] |

| Molecular Formula | C₁₂H₁₆O₂ | [2][11] |

| Molecular Weight | 192.26 g/mol | [2] |

| IUPAC Name | 3-(phenylmethoxymethyl)cyclobutan-1-ol | [1][11] |

| Appearance | Light yellow liquid | [2] |

| Purity | ≥ 96-97% (GC) | [2][12] |

| Storage Conditions | Refrigerate (0-8°C), keep container tightly closed, store away from oxidizing agents. | [2][11] |

Synthesis and Stereochemical Control

While various multi-step routes to functionalized cyclobutanes exist, a common and reliable method to access this compound involves the stereoselective reduction of its corresponding ketone precursor, 3-(benzyloxymethyl)cyclobutan-1-one. The choice of reducing agent is critical for controlling the stereochemical outcome.

Caption: Synthetic pathway to this compound.

Field-Proven Protocol: Stereoselective Ketone Reduction

This protocol describes the reduction of 3-(benzyloxy)cyclobutan-1-one, a related precursor, which follows the same principle. The hydride (from NaBH₄) typically attacks the carbonyl from the less sterically hindered face, leading to the thermodynamically favored cis-alcohol.

Objective: To synthesize cis-3-(benzyloxy)cyclobutanol via reduction of 3-(benzyloxy)cyclobutan-1-one.[13]

Materials:

-

3-(benzyloxy)cyclobutan-1-one

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Deionized water, saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.0 eq) portion-wise to the stirred solution at 0 °C. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of ice-cold water. Trustworthiness Check: This step safely destroys any excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine solution. Rationale: Washing removes residual ethanol and inorganic salts, improving the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexanes) to afford pure cis-3-(benzyloxy)cyclobutanol.[13]

Core Utility: Key Transformations and Mechanistic Insights

The true value of this compound lies in its utility as a versatile intermediate. The following sections detail its most critical applications.

Oxidation to 3-(Benzyloxymethyl)cyclobutanone: Unmasking Reactivity

A primary transformation is the oxidation of the secondary alcohol back to a cyclobutanone.[14][15][16] This is a strategic step to enable further functionalization at the carbonyl carbon or the adjacent α-positions.

Caption: Oxidation of the cyclobutanol to the corresponding cyclobutanone.

The choice of oxidant is critical and depends on the scale and sensitivity of other functional groups in the molecule.

| Oxidizing System | Typical Conditions | Expertise & Rationale |

| Chromic Acid (H₂CrO₄) | Na₂Cr₂O₇, H₂SO₄, water | Powerful and inexpensive, but produces heavy metal waste. Can cause C-C bond cleavage in cyclobutanol without additives like oxalic acid.[14][15] |

| PCC / PDC | Pyridinium chlorochromate or dichromate, CH₂Cl₂ | Milder than chromic acid, common in lab scale. Stoichiometric chromium reagent. |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates, avoids heavy metals. Requires cryogenic temperatures and careful handling of reagents. |

| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, RT | Mild, reliable, and fast. Generates non-toxic byproducts. DMP is explosive under certain conditions and can be expensive. |

| Hypochlorite | NaOCl, Acid (e.g., Acetic Acid) | Cost-effective and scalable method suitable for industrial processes.[17] |

A Cornerstone in Antiviral Drug Development: Synthesis of Nucleoside Analogues

Perhaps the most significant application of this intermediate is in the synthesis of cyclobutane nucleoside analogues, which are known to exhibit potent antiviral activities.[4][5] In these structures, the cyclobutane ring serves as a carbocyclic mimic of the (deoxy)ribose sugar ring found in natural nucleosides.

The synthetic strategy involves coupling the cyclobutanol with a nucleobase (e.g., purines like adenine/guanine or pyrimidines like thymine/cytosine). A common approach is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the alcohol carbon, allowing for precise stereocontrol.

Caption: Workflow for the synthesis of a nucleoside analogue.

Conceptual Protocol: Mitsunobu Coupling

-

Preparation: In an inert atmosphere, dissolve this compound (1 eq), the desired nucleobase (e.g., 6-chloropurine, 1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a suitable anhydrous solvent like THF.

-

Coupling: Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Mechanistic Insight: The DEAD activates the PPh₃, which then reacts with the alcohol to form a good leaving group. The nucleobase, acting as a nucleophile, attacks the carbon, displacing the activated oxygen with inversion of configuration (Sₙ2).

-

Completion: Allow the reaction to warm to room temperature and stir until completion.

-

Workup & Purification: Quench the reaction, remove the solvent, and purify the crude mixture using column chromatography to isolate the trans-coupled product.

-

Further Steps: The resulting intermediate can be further modified. For instance, a 6-chloropurine can be converted to a guanine ring.[3] The final step is typically the deprotection of the benzyl group via hydrogenolysis to reveal the primary alcohol, mimicking the 5'-hydroxyl of a natural nucleoside.

Conclusion: A Versatile and Enabling Intermediate

This compound is more than just a simple building block; it is a strategic intermediate that provides chemists with a pre-packaged, stereochemically defined cyclobutane core. Its dual-masked hydroxyl functionalities allow for sequential and controlled synthetic operations. Its demonstrated utility in the construction of complex molecules, particularly antiviral nucleoside analogues, underscores its importance in medicinal chemistry and drug development.[1][2][5] The robust and well-understood chemistry of its functional groups ensures its continued application in the synthesis of novel, high-value compounds.

References

- This compound | 172324-68-4 - J&K Scientific LLC.

- The Role of Benzyl Protecting Groups in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH.

- Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - Nucleosides Nucleotides Nucleic Acids.

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI.

- Benzyl group - Wikipedia.

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Public

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - Molecules.

- This compound - Chem-Impex.

- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents - Longdom Publishing.

- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents - Research and Reviews.

- Protecting Groups in Organic Synthesis - Chemistry LibreTexts.

- Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech.

- cyclobutanone - Organic Syntheses Procedure.

- What products are formed when cyclobutanol is oxidized? - BTC Blog.

- cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals 1 g | Buy Online.

- Synthesis of Cyclobutane Nucleosides | Request PDF - ResearchG

- Oxidation of cyclobutanol to cyclobutanone | Download Scientific Diagram - ResearchG

- Method of producing cyclobutanone - Google P

- (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - ChemicalBook.

- cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl group - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. cis-3-(Benzyloxymethyl)cyclobutanol, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 13. (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. What products are formed when cyclobutanol is oxidized? - Blog [btcpharmtech.com]

- 16. researchgate.net [researchgate.net]

- 17. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry of cis-3-Benzyloxymethylcyclobutanol

Abstract